4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol
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Overview
Description
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol typically involves nucleophilic aromatic substitution reactions. The process begins with the chlorination of phenol to introduce the chloro substituents. This is followed by the condensation of the chlorinated phenol with hydrazine derivatives under controlled conditions to form the hydrazinylidene linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and condensation reactions, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazinylidene linkage can be reduced to form corresponding amines.
Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Scientific Research Applications
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidative properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic and hydrazinylidene groups enable it to form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. These interactions can lead to the disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenol: A simpler phenolic compound with similar chlorinated structure.
p-chlorocresol: Another chlorinated phenol with known antimicrobial properties.
Uniqueness
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol is unique due to its hydrazinylidene linkage, which imparts distinct chemical reactivity and biological activity compared to simpler chlorinated phenols
Properties
CAS No. |
38486-12-3 |
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Molecular Formula |
C14H10Cl2N2O2 |
Molecular Weight |
309.1 g/mol |
IUPAC Name |
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-11-1-3-13(19)9(5-11)7-17-18-8-10-6-12(16)2-4-14(10)20/h1-8,19-20H/b17-7-,18-8+ |
InChI Key |
UOUUHDVBBGLSHK-ZZDPWUPLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/N=C\C2=C(C=CC(=C2)Cl)O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NN=CC2=C(C=CC(=C2)Cl)O)O |
Origin of Product |
United States |
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